2-(2-isobutoxyethoxy)ethanol chemical properties
2-(2-isobutoxyethoxy)ethanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(2-Isobutoxyethoxy)ethanol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-isobutoxyethoxy)ethanol, tailored for researchers, scientists, and professionals in drug development. The content moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior, ensuring a deeper understanding of its properties and applications.
Molecular Identity and Structural Elucidation
2-(2-Isobutoxyethoxy)ethanol, identified by CAS Number 18912-80-6, is a glycol ether solvent.[1][2][][4] Its molecular structure consists of an isobutyl group linked via an ether bond to a diethylene glycol backbone, terminating in a primary hydroxyl group. This unique combination of an alkyl group, ether linkages, and a hydroxyl group dictates its physicochemical properties and solvent characteristics.
The ether linkages provide chemical stability and excellent solvency for a range of substances, while the terminal hydroxyl group imparts hydrophilicity and serves as a site for potential chemical reactions. The branched isobutyl group influences its viscosity and boiling point compared to its straight-chain isomers.
Key Identifiers:
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IUPAC Name: 2-[2-(2-methylpropoxy)ethoxy]ethanol[]
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Molecular Formula: C8H18O3[1][]
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Molecular Weight: 162.23 g/mol [1][]
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SMILES: CC(C)COCCOCCO[1][]
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InChI Key: YJTIFIMHZHDNQZ-UHFFFAOYSA-N[1][]
Caption: 2D structure of 2-(2-isobutoxyethoxy)ethanol.
Physicochemical Properties: A Quantitative Overview
The utility of a solvent in a research or formulation setting is fundamentally governed by its physical properties. These parameters influence everything from evaporation rates and viscosity to thermal stability and solvent-solute interactions. Below is a summary of key physicochemical data for a related and well-documented isomer, 2-(2-butoxyethoxy)ethanol (CAS 112-34-5), which provides a strong reference point for understanding the expected properties of 2-(2-isobutoxyethoxy)ethanol.
| Property | Value | Unit | Source |
| Molecular Weight | 162.23 | g/mol | [1][5] |
| Normal Boiling Point | ~231 - 232 | °C | [6] |
| Melting Point | ~ -68 | °C | [6] |
| Flash Point | ~ 100 | °C | [6] |
| Density | ~ 0.933 - 0.967 | g/cm³ at 25°C | [6] |
| Dynamic Viscosity | ~ 0.688 | cP at 25°C | [6] |
| Octanol/Water Partition Coeff. (logP) | 0.668 - 1.0 | [1] |
Causality Insight: The high boiling point and low volatility are direct consequences of the molecule's relatively high molecular weight and the hydrogen bonding capability of the terminal hydroxyl group.[] This makes it an ideal solvent for processes requiring stable temperature control and minimal evaporative loss. The logP value indicates a balanced lipophilic and hydrophilic character, making it a versatile solvent for a wide range of compounds.[7]
Solubility Profile
The dual functionality of ether and alcohol groups within a single molecule confers upon 2-(2-isobutoxyethoxy)ethanol the properties of a powerful mutual solvent. It is miscible with water and a wide array of organic solvents.[7]
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In Water: The multiple ether oxygens and the terminal hydroxyl group can form hydrogen bonds with water, rendering it soluble.
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In Organic Solvents: The isobutyl group and the ethylene glycol backbone provide sufficient nonpolar character to allow miscibility with many organic solvents, including alcohols, ketones, and hydrocarbons.
This amphiphilic nature is particularly advantageous in drug formulation, where it can act as a co-solvent to bridge the solubility gap between an aqueous vehicle and a poorly water-soluble active pharmaceutical ingredient (API). In drug development, leveraging such a solvent can be critical for creating stable liquid formulations or for use in purification processes.[8]
Stability and Reactivity
Understanding a chemical's stability and reactivity is paramount for safe storage and handling, and for predicting potential incompatibilities in complex formulations.
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Chemical Stability: Under standard ambient conditions (room temperature and pressure), the product is chemically stable.[9][10]
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Conditions to Avoid: Strong heating should be avoided as it can lead to thermal decomposition and the release of irritating gases and vapors, such as carbon monoxide.[9] Intense heating can also lead to the formation of explosive mixtures with air.
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Peroxide Formation: A critical consideration for glycol ethers is their potential to form explosive peroxides upon prolonged exposure to air and light. While not explicitly detailed for this specific isomer in the provided results, it is a known hazard for this chemical class. Therefore, containers should be kept tightly sealed and stored away from direct sunlight.
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Incompatible Materials: Information on specific incompatible materials is limited, but as a general principle for glycol ethers, contact with strong oxidizing agents should be avoided.
Self-Validating Protocol Insight: To mitigate the risk of peroxide formation, a prudent laboratory protocol involves dating containers upon opening and periodically testing for the presence of peroxides, especially before any distillation or heating process. This self-validating step ensures that a potentially hazardous condition is identified and managed before it can escalate.
Safety, Handling, and Toxicology
A rigorous approach to safety is non-negotiable. The following information is synthesized from safety data sheets and toxicological assessments of closely related glycol ethers.
Toxicological Summary
2-(2-isobutoxyethoxy)ethanol and its isomers are generally considered to have low acute toxicity.[11] However, they can cause serious eye irritation.[12] Prolonged or repeated skin contact may lead to irritation and dermatitis due to the degreasing properties of the solvent. The primary route of concern in an occupational setting is inhalation of vapors and direct contact with the eyes and skin.
Safe Handling Protocol
This protocol outlines a systematic approach to handling 2-(2-isobutoxyethoxy)ethanol in a laboratory setting.
Step 1: Engineering Controls & Personal Protective Equipment (PPE)
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Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate aerosols or vapors, use a certified chemical fume hood.[12][13]
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Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[12] An eye-wash station should be readily accessible.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9][12]
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Respiratory Protection: If ventilation is inadequate or if working with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13]
Step 2: Handling and Storage
-
Grounding: Take precautionary measures against static discharge, which could ignite organic vapors.[12]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed when not in use.[9][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]
Step 3: Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12][13]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[12][13]
-
Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13]
Caption: A systematic workflow for the safe laboratory handling of chemicals.
Relevance and Application in Drug Development
While primarily known as an industrial solvent, the properties of 2-(2-isobutoxyethoxy)ethanol make it a candidate for specific applications in the pharmaceutical sciences.
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Formulation Excipient: Its excellent solvency and low volatility are highly desirable for developing liquid and semi-solid formulations, particularly for APIs with poor water solubility.[][8] It can enhance drug solubilization, potentially improving bioavailability in oral or topical delivery systems.[8]
-
Metabolic Considerations: The terminal primary alcohol group is a potential site for metabolism. In a biological system, it could be a substrate for enzymes like alcohol dehydrogenases (ADHs), which are known to metabolize a variety of alcohol-containing drugs and xenobiotics.[15] Researchers must consider this metabolic pathway when using it as an excipient, as the rate of metabolism could influence the formulation's stability and pharmacokinetic profile.
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Synthesis and Purification: As a high-boiling point solvent, it can be used as a reaction medium for chemical syntheses that require elevated temperatures. Its unique solubility profile also makes it useful in extraction and purification processes, such as recrystallization, where it can help separate compounds with different polarities.
References
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Chemical Properties of 2-(2-Isobutoxyethoxy)ethanol (CAS 18912-80-6). (n.d.). Cheméo. Retrieved from [Link]
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Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. (n.d.). Chemcasts. Retrieved from [Link]
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Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5). (n.d.). Cheméo. Retrieved from [Link]
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Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
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SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. (n.d.). Integra Chemical Company. Retrieved from [Link]
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Safety Data Sheet according to (EC) No 1907/2006. (2011, March 14). Farnell. Retrieved from [Link]
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Ethanol, 2-(2-butoxyethoxy)-, reaction products with 1,1'-methylenebis[4-isocyanatobenzene]. (n.d.). US EPA. Retrieved from [Link]
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Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. (2013, May 17). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
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CID 25104213 | C16H36O6. (n.d.). PubChem. Retrieved from [Link]
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2-Butoxyethanol. (n.d.). Wikipedia. Retrieved from [Link]
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Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). (n.d.). Cheméo. Retrieved from [Link]
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Compound 526896: 2-(2-Isopentoxyethoxy)ethanol. (2025, September 5). Data.gov. Retrieved from [Link]
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CAS NO. 18912-80-6 | 2-(2-ISOBUTOXYETHOXY)ETHANOL. (n.d.). Local Pharma Guide. Retrieved from [Link]
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Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond. (2025, March 20). Chemical & Engineering News. Retrieved from [Link]
- Dahan, A., & Miller, J. M. (2024). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. International Journal of Pharmaceutics, 651, 123893.
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